AZ5104 is a key active metabolite of osimertinib, a third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) [, , , , , , , , , , , , , , , ]. While originating as a metabolite, AZ5104 displays its own distinct biological activities and pharmacological properties, making it a subject of independent scientific research interest. It exhibits inhibitory activity against various kinases, including EGFR, and plays a significant role in understanding the pharmacokinetic and pharmacodynamic properties of osimertinib [, , , , , , , , , , , , , , , ].
Molecular Structure Analysis
While a detailed molecular structure analysis is not presented in the provided papers, AZ5104's structure is available in the Protein Data Bank (PDB) under the ID: 5EDP []. This structure reveals its interaction with the T790M/V948R mutant form of EGFR kinase.
Chemical Reactions Analysis
A key chemical reaction involving AZ5104 is its potential to undergo Michael addition with cysteine residues in biological matrices, particularly plasma []. This reaction contributes to its instability in plasma, a factor crucial for pharmacokinetic studies.
Applications
Pharmacokinetic and Pharmacodynamic Studies: AZ5104 is crucial in understanding the pharmacokinetic profile of osimertinib. Its plasma concentration is used in conjunction with osimertinib to develop population pharmacokinetic models and evaluate drug-drug interactions [, , , , , , ].
Investigating Resistance Mechanisms: The emergence of resistance to EGFR-TKIs is a significant challenge in cancer treatment. AZ5104 has been used to study resistance mechanisms, particularly in the context of HER2-mutant breast cancer. Research indicates that the HER2T798I gatekeeper mutation can confer resistance to neratinib, another EGFR-TKI, but remains sensitive to AZ5104, highlighting its potential as a therapeutic option [].
Exploring New Therapeutic Targets: Beyond its role as an EGFR inhibitor, AZ5104 has shown activity against RORγ, a nuclear receptor involved in various physiological processes including inflammation and metabolism []. This finding warrants further investigation into its potential as a therapeutic agent for inflammatory and metabolic disorders.
Related Compounds
Osimertinib
Compound Description: Osimertinib (AZD9291) is a potent, selective, irreversible inhibitor of epidermal growth factor receptor (EGFR) [, , ]. It is designed to target both EGFR-sensitizing mutations (exon 19 deletions and L858R) and the T790M resistance mutation, commonly observed in non-small cell lung cancer (NSCLC) [, , ]. Osimertinib exhibits activity against central nervous system metastases and is metabolized in the liver, primarily by CYP3A enzymes [, , ].
Relevance: Osimertinib is the parent compound of AZ5104. AZ5104 is an active metabolite of osimertinib, formed through demethylation by CYP3A enzymes [, , , , ].
AZ7550
Compound Description: AZ7550 is another active metabolite of osimertinib [, , ]. Similar to AZ5104, it is also formed through demethylation of osimertinib. []
Relevance: Like AZ5104, AZ7550 is a metabolite of the target compound, osimertinib, and is often studied alongside AZ5104 in the context of osimertinib metabolism and pharmacokinetics [, , ].
Osimertinib-d3
Compound Description: Osimertinib-d3 is a deuterated analog of osimertinib, meaning it has three hydrogen atoms replaced with deuterium isotopes []. This modification is known to alter the metabolic profile of drugs.
Relevance: Studies comparing osimertinib-d3 to the target compound, AZ5104, show that deuteration significantly reduces the formation of AZ5104. This effect is attributed to the kinetic isotope effect, where the presence of deuterium slows down the metabolic process [].
Gefitinib
Compound Description: Gefitinib is a first-generation EGFR tyrosine kinase inhibitor used in the treatment of NSCLC [].
Relevance: Gefitinib is relevant to the target compound, AZ5104, as a comparator in terms of brain penetration. AZ5104, alongside its parent compound osimertinib, demonstrates a significantly higher distribution to the brain compared to gefitinib []. This property is considered advantageous for treating CNS metastases.
Erlotinib
Compound Description: Erlotinib is another first-generation EGFR tyrosine kinase inhibitor used in NSCLC treatment [].
Relevance: Similar to gefitinib, erlotinib serves as a comparator for the efficacy of AZ5104 and osimertinib, particularly in the context of EGFR exon 20 insertion mutations, where first-generation inhibitors show limited efficacy [].
Afatinib
Compound Description: Afatinib is a second-generation irreversible inhibitor of EGFR tyrosine kinase, used in the treatment of NSCLC [, ].
Relevance: Afatinib is another comparator to the target compound, AZ5104, and its parent drug, osimertinib. It is often included in studies assessing the efficacy of these drugs against various EGFR mutations, including exon 20 insertions [, ].
Neratinib
Compound Description: Neratinib is an irreversible pan-ErbB tyrosine kinase inhibitor, primarily used in HER2-positive breast cancer treatment [].
Relevance: Neratinib is relevant to AZ5104 due to their shared target, the tyrosine kinase domain of growth factor receptors. Research shows that while the HER2 T798I mutation confers resistance to neratinib, AZ5104 retains inhibitory activity against this resistant mutant [].
Rabeprazole
Compound Description: Rabeprazole is a proton pump inhibitor (PPI) commonly used to reduce gastric acid production [].
Relevance: Rabeprazole is a potent inhibitor of CYP3A4, the primary enzyme responsible for metabolizing osimertinib to AZ5104 []. Co-administration of rabeprazole can significantly alter the pharmacokinetics of osimertinib, thereby affecting the levels of AZ5104.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
BRD-9526 is a potent and selective Sonic Hedgehog (Shh) inhibitor. The Hedgehog signaling pathway is involved in the development of multicellular organisms and, when deregulated, can contribute to certain cancers, among other diseases.
BRD9539 is an inhibitor of euchromatin histone methyltransferase 2 (EHMT2), also known as G9a, with an IC50 value of 6.3 µM. It inhibits polycomb repressive complex 2 (PRC2) to a similar extent with 54 and 43% activity remaining for G9a and PRC2, respectively, when used at a concentration of 10 µM. It is selective for G9a and PRC2 over SU39H1 and NDMT1 up to a concentration of 40 µM. It is more potent than BRD4770 in enzyme assays but has no activity in cell-based assays when used at concentrations of 5 and 10 µM. BRD9539 is an inhibitor of euchromatin histone methyltransferase 2 (EHMT2), also known as G9a, with an IC50 value of 6.3 µM.
Brecanavir (VX-385) an orally active aspartic protease inhibitor (PI), under investigation by Vertex and GlaxoSmithKline for the treatment of HIV. In July 2006, Vertex indicated that it expected GSK to initiate phase III trials of the drug in 2007. In December of 2006 GSK announced a decision to discontinue the development of brecanavir for the treatment of HIV. The decision was based on issues regarding the formulation of the drug. Brecanavir is a tyrosyl-based arylsulfonamide inhibitor of human immunodeficiency virus (HIV) protease.
A metabolite from Penicillium brefeldianum that exhibits a wide range of antibiotic activity. (1S,2E,7S,10E,12S,13R,15S)-12,15-dihydroxy-7-methyl-8-oxabicyclo[11.3.0]hexadeca-2,10-dien-9-one is a natural product found in Penicillium camemberti, Penicillium brefeldianum, and Angelica sinensis with data available. A fungal metabolite which is a macrocyclic lactone exhibiting a wide range of antibiotic activity.